
5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the quinoline ring, along with a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of quinoline derivatives, followed by the introduction of the carboxylic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid
- 8-Bromo-5-methylquinoline
- 6-Fluoro-2-methylquinoline-3-carboxylic acid
Uniqueness
5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H7BrFNO2 |
|---|---|
Peso molecular |
284.08 g/mol |
Nombre IUPAC |
5-bromo-8-fluoro-6-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO2/c1-5-4-7(13)10-6(9(5)12)2-3-8(14-10)11(15)16/h2-4H,1H3,(H,15,16) |
Clave InChI |
ZKPJCNAQVLOYDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1Br)C=CC(=N2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


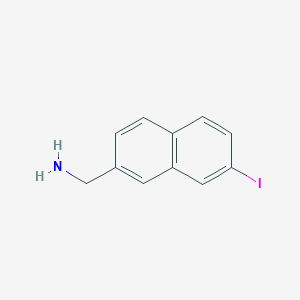
![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)
![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
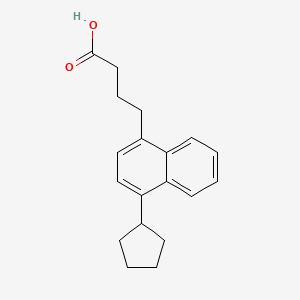

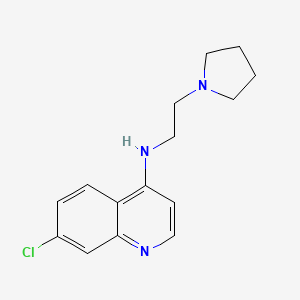

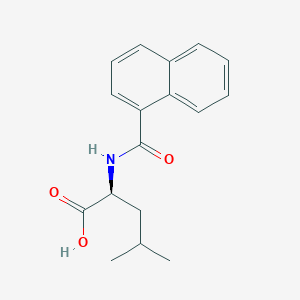
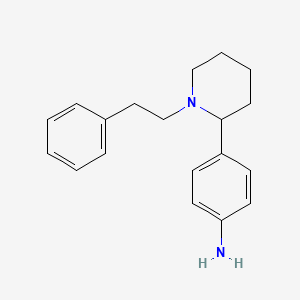

![1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11843921.png)
![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)
